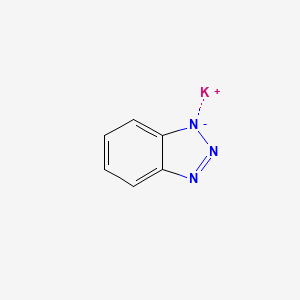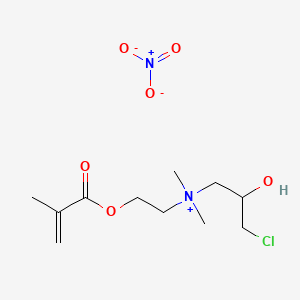
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is a cationic surfactant belonging to the class of quaternary ammonium compounds. It is known for its excellent antistatic, film-forming, and dispersing properties. The compound is soluble in water and stable under normal conditions, but it can be oxidized easily .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate typically involves the reaction of 3-chloro-2-hydroxypropyl methacrylate with dimethylaminoethyl methacrylate in the presence of a nitrate source. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through various techniques such as crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce different substituted products .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of (2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate involves its interaction with various molecular targets and pathways. The compound’s cationic nature allows it to interact with negatively charged surfaces and molecules, leading to its antistatic and film-forming properties. Additionally, its ability to undergo various chemical reactions enables it to modify surfaces and biomolecules, enhancing their properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
3-Chloro-2-hydroxypropyl methacrylate: Shares similar chemical structure and properties.
(2-Methacryloyloxyethyl)dimethylammonium chloride: Another quaternary ammonium compound with comparable applications.
Uniqueness
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is unique due to its combination of a chloropropyl group and a methacryloyloxyethyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring both antistatic and film-forming properties .
Eigenschaften
CAS-Nummer |
67596-04-7 |
|---|---|
Molekularformel |
C11H21ClNO3.NO3 C11H21ClN2O6 |
Molekulargewicht |
312.75 g/mol |
IUPAC-Name |
(3-chloro-2-hydroxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;nitrate |
InChI |
InChI=1S/C11H21ClNO3.NO3/c1-9(2)11(15)16-6-5-13(3,4)8-10(14)7-12;2-1(3)4/h10,14H,1,5-8H2,2-4H3;/q+1;-1 |
InChI-Schlüssel |
PBTJSEJAYNNNMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC(CCl)O.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)

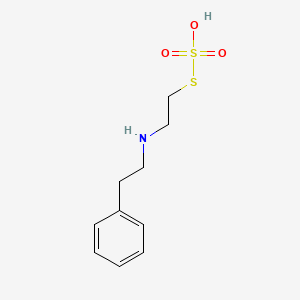
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795776.png)
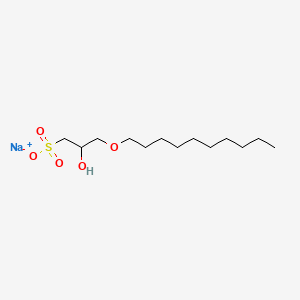

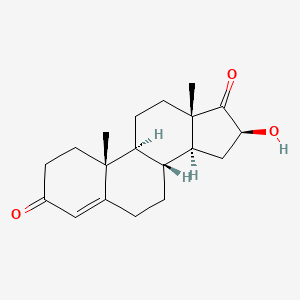

![Tricyclo[6.2.0.03,6]decane](/img/structure/B13795798.png)
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13795801.png)

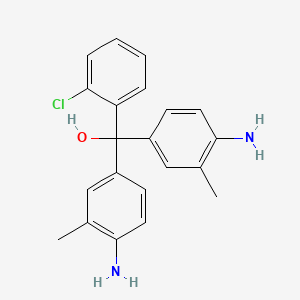
![N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide](/img/structure/B13795833.png)
